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Compound of Interest

Compound Name: Methiocarb sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb sulfoxide, a primary metabolite of the carbamate pesticide methiocarb, is a potent
cholinesterase inhibitor of significant toxicological concern. This technical guide provides a
comprehensive overview of the current knowledge regarding the toxicological profile of
methiocarb sulfoxide in mammalian species. The document details its metabolism and
mechanism of action, acute and subchronic toxicity, and available data on genotoxicity,
carcinogenicity, and reproductive and developmental effects. All quantitative data are presented
in structured tables for ease of comparison, and key experimental methodologies and signaling
pathways are described and visualized. This guide is intended to serve as a critical resource for
researchers, scientists, and professionals involved in drug development and safety
assessment.

Introduction

Methiocarb, a broad-spectrum carbamate pesticide, undergoes rapid metabolism in mammals,
leading to the formation of several metabolites, with methiocarb sulfoxide being one of the
most significant. Like its parent compound, methiocarb sulfoxide exerts its primary toxic effect
through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper
functioning of the nervous system. Evidence suggests that methiocarb sulfoxide may be a
more potent inhibitor of AChE than methiocarb itself, highlighting the importance of
understanding its unique toxicological properties. This guide synthesizes the available scientific
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literature and regulatory assessments to provide a detailed profile of methiocarb sulfoxide's
effects in mammals.

Metabolism and Mechanism of Action
Metabolism of Methiocarb to Methiocarb Sulfoxide

In mammals, methiocarb is primarily metabolized in the liver through oxidation of the sulfur
atom to form methiocarb sulfoxide. This reaction is catalyzed by both flavin-containing
monooxygenases (FMO) and cytochrome P450 (CYP) enzymes[1]. Methiocarb sulfoxide can
be further oxidized to methiocarb sulfone or hydrolyzed to methiocarb sulfoxide phenol[2].
The metabolic conversion of methiocarb to its sulfoxide is a critical step in its bioactivation, as
the sulfoxide metabolite is also a potent cholinesterase inhibitor.
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Figure 1: Simplified metabolic pathway of methiocarb in mammals.

Mechanism of Action: Cholinesterase Inhibition

Methiocarb sulfoxide, like other carbamate pesticides, inhibits the activity of
acetylcholinesterase (AChE) in synaptic clefts and at neuromuscular junctions. AChE is
responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve
impulses. By carbamylating the serine hydroxyl group in the active site of AChE, methiocarb
sulfoxide renders the enzyme temporarily inactive. This leads to an accumulation of ACh and
subsequent overstimulation of cholinergic receptors, resulting in a range of clinical signs of
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toxicity. The carbamylation is reversible, but the rate of decarbamylation is slower than the
deacetylation that occurs with the natural substrate, ACh.
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Figure 2: Mechanism of acetylcholinesterase inhibition by methiocarb sulfoxide.

Toxicological Data
Acute Toxicity

Methiocarb sulfoxide has been shown to be more acutely toxic than its parent compound,
methiocarb, in rats.

Endpoint Species Route Value Reference
LD50 Rat (female) Oral 7 mg/kg bw [EPA, 1987][2]
LD50 Rat (male) Oral 9 mg/kg bw [EPA, 1987][2]
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Data on dermal and inhalation toxicity for methiocarb sulfoxide are not readily available in the
reviewed literature.

Subchronic and Chronic Toxicity

Limited data are available specifically for the subchronic and chronic toxicity of methiocarb
sulfoxide. A 29-day study in dogs administered both methiocarb and methiocarb sulfoxide
found that a No Observed Adverse Effect Level (NOAEL) for erythrocyte acetylcholinesterase
inhibition could not be established for methiocarb sulfoxide at the lowest dose tested (0.05
mg/kg bw/day)[3].

Stud
y- Species Endpoint NOAEL LOAEL Reference
Duration
Erythrocyte
Acetylcholine  Not 0.05 mg/kg [Hixson,
29-day Dog ]
sterase established bw/day 1981][3]
Inhibition

Comprehensive subchronic and chronic toxicity studies for methiocarb sulfoxide following
standardized guidelines (e.g., OECD 408, 409) were not identified in the public domain.

Genotoxicity

Information on the genotoxicity of methiocarb sulfoxide is sparse. While studies on the parent
compound, methiocarb, have generally shown no mutagenic potential in Ames tests, specific
and comprehensive genotoxicity data for the sulfoxide metabolite are lacking.

No dedicated studies on methiocarb sulfoxide following OECD guidelines for genotoxicity
testing (e.g., OECD 471, 473, 474) were found in the reviewed literature.

Carcinogenicity

There is no indication of carcinogenicity for methiocarb sulfoxide in humans, and it is not
listed as a carcinogen by the International Agency for Research on Cancer (IARC). However,
long-term carcinogenicity bioassays specifically on methiocarb sulfoxide have not been
identified in the available literature.
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Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of methiocarb sulfoxide are
not readily available. Studies on the parent compound, methiocarb, have been conducted, but
the direct effects of the sulfoxide metabolite on reproduction and development remain to be
fully elucidated.

No dedicated studies on methiocarb sulfoxide following OECD guidelines for reproductive
and developmental toxicity (e.g., OECD 414, 416) were found in the reviewed literature.

Neurotoxicity

As a potent cholinesterase inhibitor, methiocarb sulfoxide is neurotoxic. The clinical signs of
acute neurotoxicity are consistent with cholinergic overstimulation and include salivation,
lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome),
as well as muscle tremors, fasciculations, and in severe cases, respiratory failure.

Specific neurotoxicity studies on methiocarb sulfoxide following guidelines such as OECD
424 were not identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on methiocarb sulfoxide are not fully
described in the publicly available literature. However, the methodologies would have generally
followed standardized OECD guidelines for toxicological testing. Below are generalized
workflows for key toxicological assays relevant to the assessment of methiocarb sulfoxide.

In Vitro Acetylcholinesterase Inhibition Assay (Eliman's
Method)

This assay is a common method to determine the inhibitory potential of a compound on AChE
activity.
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Figure 3: General workflow for an in vitro cholinesterase inhibition assay.

Acute Oral Toxicity Study (e.g., based on OECD 423)

This study is designed to determine the median lethal dose (LD50) of a substance after a
single oral administration.
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Figure 4: General workflow for an acute oral toxicity study.

Conclusion and Future Directions

Methiocarb sulfoxide is a toxicologically significant metabolite of methiocarb, demonstrating
potent acetylcholinesterase inhibitory activity. The available data indicate that it is more acutely
toxic than its parent compound. However, a comprehensive toxicological database for
methiocarb sulfoxide is lacking. Significant data gaps exist, particularly in the areas of
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subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and
developmental toxicity.

To fully characterize the risk posed by methiocarb sulfoxide, further research is warranted.
This should include studies conducted according to current OECD guidelines to determine
NOAELSs for various endpoints and to assess its potential for long-term health effects. Such
data are crucial for accurate risk assessment and for ensuring the safety of individuals who
may be exposed to methiocarb and its metabolites. Professionals in drug development can
leverage the understanding of methiocarb sulfoxide's cholinesterase inhibition as a case
study in off-target effects and metabolite toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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